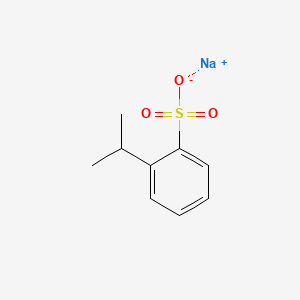

Sodium o-cumenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium o-cumenesulfonate is a useful research compound. Its molecular formula is C9H11NaO3S and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula: C9H11NaO3S

- CAS Number: 32073-22-6

- Density: 0.34 g/ml at 25°C

- Active Ingredient Percentage: 93%

- Flash Point: >94°C

Sodium o-cumenesulfonate is characterized by its ability to enhance the solubility of anionic surfactants, reduce cloud point, and lower viscosity in various formulations .

Industrial Applications

-

Cleaning Products

- Heavy Duty Cleaners: this compound is commonly used in formulations for heavy-duty cleaners due to its effective solubilizing properties, enabling the removal of tough stains and residues.

- Dishwashing Liquids: It enhances the performance of dishwashing detergents by improving the solubility of active ingredients, thus increasing cleaning efficiency .

- Detergents

- Metalworking Fluids

- Electroplating

Scientific Research Applications

- Biotechnology

- Environmental Science

- Pharmaceuticals

Case Study 1: Delignification Process

In a controlled study focusing on bioethanol production from agricultural waste, this compound was found to be superior among hydrotropes tested. The research indicated that optimizing hydrotrope concentration led to a significant increase in sugar yield from cotton stalks, showcasing its potential for sustainable biofuel production .

Case Study 2: Cleaning Efficiency

A comparative analysis of several cleaning formulations revealed that those incorporating this compound exhibited enhanced cleaning power against grease and grime compared to those without it. The study emphasized the importance of this compound in formulating effective household cleaning products .

Market Insights

The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of 4.17% from 2023 to 2028, reflecting increasing demand across various sectors including personal care, household cleaning products, and industrial applications .

Análisis De Reacciones Químicas

Degradation Pathways

SCS undergoes degradation via electrochemical, photochemical, and photoelectrochemical methods, influenced by environmental conditions:

Electrochemical Degradation

In NaClO₄ solutions, SCS undergoes desulfonation (removal of the sulfonic acid group), yielding organic byproducts and sulfur-free compounds. The reaction involves:

-

Electroreduction of ClO₄⁻ : Forms Cl⁻ and ClO₃⁻ ions, which generate radicals (e.g., Cl- , ClO₃- ⁻) .

-

Radical-Mediated Oxidation : Hydroxyl radicals (- OH) and oxygen-centered radicals oxidize SCS, leading to partial mineralization (~5–35%) .

Table 1: Mineralization Efficiency in Different Solutions

| Solution Type | Mineralization (%) | Key Radicals Involved |

|---|---|---|

| NaClO₄ | 5 | Cl- , ClO₃- ⁻ |

| NaClO₄ + NaCl | 35 | Cl- , Cl₂- ⁻ |

| NaClO₄ + NaClO | 35 | ClO₂- ⁻, ClO₃- ⁻ |

Photochemical Degradation

In alkaline solutions with NaClO, SCS decomposes via UV light (λ > 290 nm), yielding products like cumene, 2-isopropylphenol, and 2-phenyl-2-propanol .

Environmental Fate

-

Biodegradation : Rapidly biodegrades under aerobic conditions, classified as "readily biodegradable" (OECD criteria) .

-

Photodegradation : Atmospheric half-life ~40 hours due to oxidation by hydroxyl radicals .

Foam Stabilization in Enhanced Oil Recovery (EOR)

In the presence of alumina nanoparticles (AlOOH), SCS modifies particle hydrophobicity and generates stable foams. Key interactions:

-

Adsorption Competition : At lower SC concentrations (<20 mM), SC enhances foam stability by reducing interfacial tension. Above 20 mM, nanoparticles dominate adsorption, reducing stability .

-

Electrolyte Effects : Cations (e.g., Na⁺) form ion pairs with SC’s sulfonate group, slowing adsorption and reducing foamability .

Table 2: Foam Stability vs. SC Concentration

| SC Concentration (mM) | Foam Stability (min) | Key Observations |

|---|---|---|

| 5 | 60 | Optimal stability |

| 20 | 80 | Peak performance |

| 50 | 40 | Reduced stability |

Propiedades

Número CAS |

15763-77-6 |

|---|---|

Fórmula molecular |

C9H11NaO3S |

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

sodium;2-propan-2-ylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S.Na/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |

Clave InChI |

GIPRGFRQMWSHAK-UHFFFAOYSA-M |

SMILES canónico |

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.